

# Technical Guide: 2,4,6-Trimethoxybenzylamine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2,4,6-Trimethoxybenzylamine hydrochloride

**Cat. No.:** B115177

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

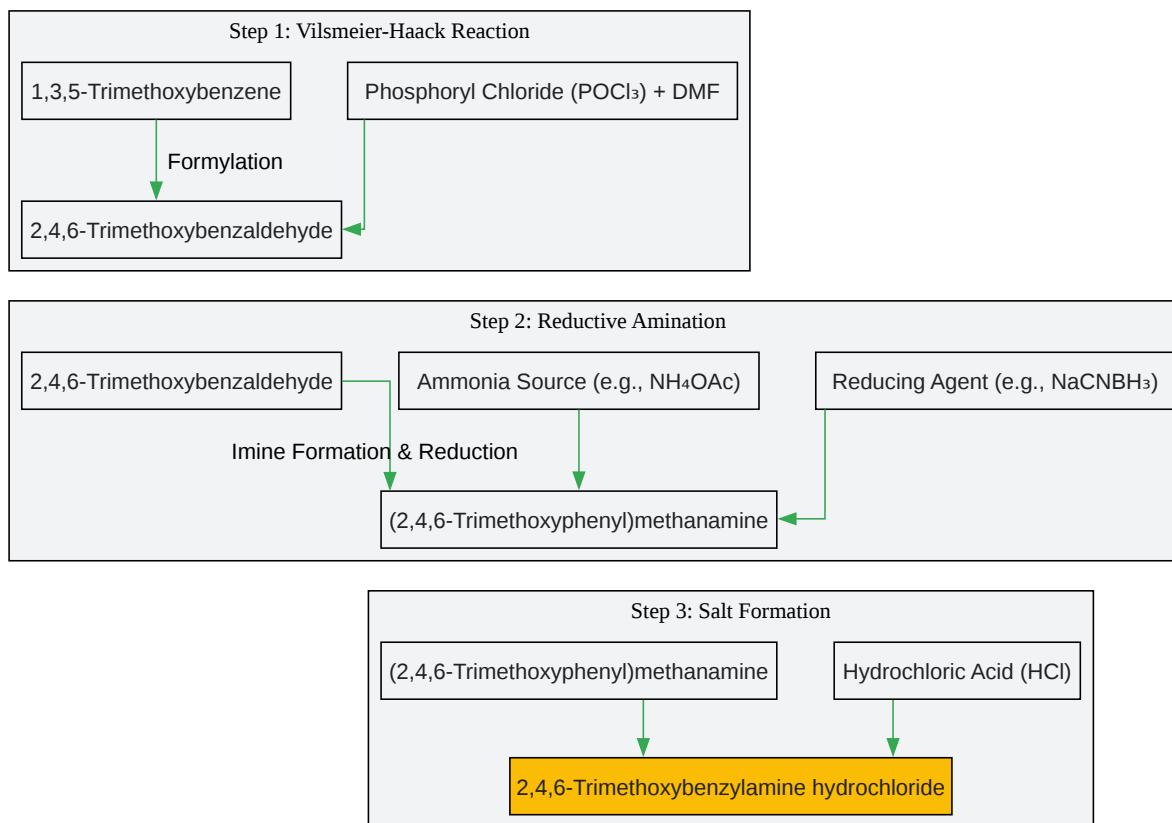
This technical guide provides a comprehensive overview of **2,4,6-Trimethoxybenzylamine hydrochloride** (CAS: 146548-59-6), a key chemical intermediate in pharmaceutical synthesis and drug discovery. This document details its physicochemical properties, including its molecular weight, safety and handling protocols, and detailed experimental procedures for its synthesis. Furthermore, its pivotal role as a building block in the development of complex organic molecules is explored, providing researchers with essential data for its application in medicinal chemistry and organic synthesis.

## Core Properties and Data

**2,4,6-Trimethoxybenzylamine hydrochloride** is a white to light yellow crystalline powder.<sup>[1]</sup> Its chemical structure is characterized by a benzylamine core substituted with three methoxy groups at the 2, 4, and 6 positions of the benzene ring.

## Physicochemical Data

The quantitative properties of **2,4,6-Trimethoxybenzylamine hydrochloride** are summarized in the table below for easy reference.


| Property          | Value                                             | Source(s)                                                                                                               |
|-------------------|---------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Molecular Weight  | 233.69 g/mol                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>16</sub> CINO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>                                                             |
| CAS Number        | 146548-59-6                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                             |
| Melting Point     | 204-207 °C (lit.)                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>                                         |
| Appearance        | White to light yellow crystalline powder          | <a href="#">[1]</a>                                                                                                     |
| pKa               | ~9.05 (in 10% aqueous solution)                   | <a href="#">[8]</a>                                                                                                     |
| Solubility        | Soluble in water, ethanol, and chloroform         | <a href="#">[8]</a>                                                                                                     |

## Identification and Descriptors

| Identifier | Type | Value                                             |
|------------|------|---------------------------------------------------|
| IUPAC Name |      | (2,4,6-trimethoxyphenyl)methanamine hydrochloride |
| SMILES     |      | Cl.COc1cc(OC)c(CN)c(OC)c1                         |
| InChI Key  |      | BLFRMOOGAICNSZ-UHFFFAOYSA-N                       |
| MDL Number |      | MFCD00012855                                      |

## Synthesis of 2,4,6-Trimethoxybenzylamine Hydrochloride

The synthesis of **2,4,6-Trimethoxybenzylamine hydrochloride** is typically achieved through a two-step process, beginning with the formation of the aldehyde precursor, followed by reductive amination.



[Click to download full resolution via product page](#)

**Figure 1:** Synthetic workflow for **2,4,6-Trimethoxybenzylamine hydrochloride**.

## Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzaldehyde

This procedure is based on the Vilsmeier-Haack reaction.

- Reaction Setup: Under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide (DMF). Cool the reaction system to a temperature between -5 to 0 °C using an ice-salt bath.
- Addition of Reagent: Slowly add phosphoryl chloride (48 g, 0.5 mol) dropwise to the solution over a period of 30-45 minutes, ensuring the temperature is maintained at 0 °C.
- Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
- Workup and Isolation: Pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms. Collect the precipitate by filtration and wash with distilled water to yield 2,4,6-trimethoxybenzaldehyde.

## Experimental Protocol: Reductive Amination and Salt Formation

This procedure employs reductive amination using sodium cyanoborohydride, a reagent particularly suitable for this transformation due to its selectivity for iminium ions over carbonyls.

- Reaction Setup: In a suitable reaction vessel, dissolve 2,4,6-trimethoxybenzaldehyde in methanol.
- Amine Source: Add an excess of an ammonia source, such as ammonium acetate, to the solution.
- pH Adjustment: Adjust the pH of the mixture to approximately 6-7. This pH range is optimal for the formation of the iminium ion intermediate.
- Reduction: Introduce sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) to the mixture. The reaction can be carried out as a one-pot procedure. The reducing agent will selectively reduce the iminium ion to the corresponding amine.
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

- Salt Formation: Upon completion of the reaction, carefully acidify the mixture with hydrochloric acid to form the hydrochloride salt, which will precipitate out of the solution.
- Isolation and Purification: Collect the precipitated **2,4,6-Trimethoxybenzylamine hydrochloride** by filtration. The crude product can be further purified by recrystallization.

## Applications in Drug Discovery and Development

**2,4,6-Trimethoxybenzylamine hydrochloride** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.<sup>[9]</sup> Its utility stems from the reactive primary amine group and the substituted aromatic ring, which can be further modified.

One notable application is in the synthesis of isoquinoline derivatives. For example, it has been used in the synthesis of 3-(aminomethyl)isoquinoline, a scaffold found in various biologically active compounds.<sup>[4]</sup>



[Click to download full resolution via product page](#)

**Figure 2:** Role as an intermediate in pharmaceutical development.

The presence of the trimethoxy-substituted phenyl ring is a common feature in a number of compounds investigated for their potential as anticancer agents, often acting as microtubule targeting agents.<sup>[5]</sup> While this compound is a precursor, its structural motif is of significant interest in medicinal chemistry.

## Safety and Handling

**2,4,6-Trimethoxybenzylamine hydrochloride** is classified as an irritant. Proper personal protective equipment (PPE) should be used when handling this compound.

## GHS Hazard Information

| Hazard Class                                        | Code | Description                      |
|-----------------------------------------------------|------|----------------------------------|
| Skin Irritation                                     | H315 | Causes skin irritation           |
| Eye Irritation                                      | H319 | Causes serious eye irritation    |
| Specific Target Organ Toxicity<br>(Single Exposure) | H335 | May cause respiratory irritation |

Source: Aggregated GHS information.[\[3\]](#)[\[5\]](#)

## Precautionary Measures

A summary of key precautionary statements is provided below.

| Precaution Type    | Code        | Statement                                                                                                                              |
|--------------------|-------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Prevention         | P261        | Avoid breathing dust/fume/gas/mist/vapors/spray.                                                                                       |
| P264               |             | Wash skin thoroughly after handling.                                                                                                   |
| P280               |             | Wear protective gloves/eye protection/face protection.                                                                                 |
| Response           | P302 + P352 | IF ON SKIN: Wash with plenty of water.                                                                                                 |
| P305 + P351 + P338 |             | IF IN EYES: Rinse cautiously with water for several minutes.<br>Remove contact lenses, if present and easy to do.<br>Continue rinsing. |
| P304 + P340        |             | IF INHALED: Remove person to fresh air and keep comfortable for breathing.                                                             |
| Storage            | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.                                                                       |
| P405               |             | Store locked up.                                                                                                                       |

Source: GHS label elements.[3][10]

Always consult the full Safety Data Sheet (SDS) before use.[10] When handling, use in a well-ventilated area and avoid formation of dust.[10] Standard PPE includes a dust mask (e.g., N95), eye shields, and gloves.[2][4]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
- 4. 2,4,6-Trimethoxybenzylamine 98 146548-59-6 [sigmaaldrich.com]
- 5. 2,4,6-Trimethoxybenzylamine hydrochloride | C10H16ClNO3 | CID 16211914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trimethoxybenzylamine hydrochloride | CAS: 146548-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride\_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 2,4,6-Trimethoxybenzylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115177#2-4-6-trimethoxybenzylamine-hydrochloride-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)